molecular formula C14H18N4O3S2 B5695355 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B5695355
M. Wt: 354.5 g/mol
InChI Key: GCCYFGQDPFTINR-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the thiadiazole derivative with sulfonyl chlorides in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonylamino group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, thiadiazole derivatives have been studied for their potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar activities and could be investigated for its therapeutic potential.

Industry

In industry, such compounds can be used as intermediates in the production of pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-chlorophenyl)sulfonylamino]acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-methoxyphenyl)sulfonylamino]acetamide

Uniqueness

The uniqueness of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the methylphenylsulfonylamino moiety may confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S2/c1-4-13-16-17-14(22-13)15-12(19)9-18(3)23(20,21)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCYFGQDPFTINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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